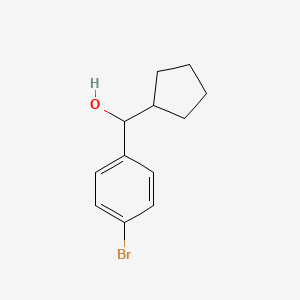

Cyclopentyl (4-bromophenyl)methanol

Description

Cyclopentyl (4-bromophenyl)methanol is a secondary alcohol featuring a cyclopentyl group and a 4-bromophenyl moiety linked to a central methanol group. These methods typically yield alcohols or aldehydes, which are purified via silica chromatography and analyzed using LC/MS for purity and retention time .

Properties

IUPAC Name |

(4-bromophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVNEJUGPLMNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl (4-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 4-bromobenzaldehyde, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (4-bromophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a cyclopentylphenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopentyl (4-bromophenyl)ketone, while reduction can produce cyclopentylphenylmethanol.

Scientific Research Applications

Chemical Reactivity

The compound undergoes several chemical reactions:

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The bromine atom can be reduced to yield cyclopentylphenylmethanol derivatives.

- Substitution Reactions : The bromine can be substituted with various functional groups.

Chemistry

Cyclopentyl (4-bromophenyl)methanol serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology

This compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways, particularly in pharmacological research.

Industry

It plays a role in producing fine chemicals and specialty materials, enhancing the efficiency of chemical manufacturing processes.

Research indicates that this compound exhibits significant biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of this compound can inhibit bovine serum albumin denaturation, indicating anti-inflammatory potential comparable to diclofenac sodium.

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| This compound | TBD | Diclofenac Sodium |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

Antioxidant Activity

The antioxidant capacity has been assessed using DPPH and ABTS assays, indicating its potential therapeutic applications.

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid (Control) | 95 | 90 |

Case Study 1

A study on the synthesis and biological evaluation of derivatives highlighted their potential as antimicrobial agents effective against pathogenic bacteria.

Case Study 2

Molecular docking studies revealed that certain derivatives effectively bind to cyclooxygenase-2 receptors, suggesting their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of cyclopentyl (4-bromophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cyclopentyl (4-bromophenyl)methanol with key analogs:

Key Observations:

- Ring Size Effects: The cyclopentyl group in the target compound provides greater steric bulk and lipophilicity compared to the smaller, strained cyclopropyl ring in (4-Bromophenyl)(cyclopropyl)methanol . This difference impacts solubility, with cyclopentyl derivatives likely being less water-soluble.

- Conformational Flexibility : Bicycloheptane derivatives (e.g., from ) exhibit rigid frameworks, reducing their ability to adopt multiple conformations compared to the more flexible cyclopentyl-based compounds .

Functional and Application Differences

- Reactivity : The cyclopropyl analog () may exhibit higher reactivity in ring-opening reactions due to ring strain, whereas the cyclopentyl group in the target compound offers stability for prolonged biological activity .

- Biological Target Engagement : Bicycloheptane derivatives () are designed for enhanced binding to proteolytic enzymes, leveraging their rigid structures for selective inhibition .

Biological Activity

Cyclopentyl (4-bromophenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 243.13 g/mol

The compound features a cyclopentyl group attached to a 4-bromophenyl moiety through a hydroxymethyl (-CHOH) functional group. The presence of the bromine atom is significant as it can influence the compound's biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. A study involving derivatives of 4-bromophenyl compounds showed that certain derivatives could inhibit bovine serum albumin denaturation, which is a marker for anti-inflammatory activity. Specifically, compounds with aryl and aryl-alkyl derivatives demonstrated activity comparable to the standard drug diclofenac sodium .

Table 1: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| This compound | TBD | Diclofenac Sodium |

| N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide | -11.67 kcal/mol | Diclofenac Sodium |

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A related study on N-(4-bromophenyl) derivatives demonstrated promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined using standard methods.

Table 2: Antimicrobial Activity Results

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N-(4-bromophenyl)-2-chloroacetamide | E. coli | TBD |

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS methods. These assays measure the compound's ability to scavenge free radicals, which is crucial for its potential therapeutic applications .

Table 3: Antioxidant Activity Assay Results

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid (Control) | 95 | 90 |

Case Studies and Research Findings

Several studies have explored the biological significance of compounds related to this compound:

- Case Study 1 : A study on the synthesis and biological evaluation of N-(4-bromophenyl) derivatives highlighted their potential as antimicrobial agents with effective inhibition against pathogenic bacteria .

- Case Study 2 : Molecular docking studies indicated that certain derivatives bind effectively to cyclooxygenase-2 (COX-2), suggesting that they may serve as potential anti-inflammatory agents .

Q & A

Basic: What synthetic strategies are employed to prepare cyclopentyl (4-bromophenyl)methanol, and how are reaction conditions optimized?

This compound can be synthesized via Grignard reactions or esterification-transesterification pathways. For example:

- Grignard Approach : Reacting 4-bromophenylmagnesium bromide with cyclopentyl formaldehyde derivatives under anhydrous conditions, followed by acid quenching .

- Esterification-Transesterification : Cyclopentene may undergo addition-esterification with acetic acid, followed by transesterification with methanol. Optimal conditions include temperatures of 323.15–343.15 K and molar ratios of 3:1–4:1 (methanol:cyclopentyl acetate) to maximize yield while minimizing side reactions .

Key parameters include temperature control, solvent selection (e.g., methanol or benzene for reflux), and catalyst use (e.g., piperidine for condensation reactions) .

Advanced: How can thermodynamic analysis guide the optimization of intermediates in this compound synthesis?

Thermodynamic calculations using group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for entropy) predict reaction feasibility:

- Exothermicity : Both addition-esterification and transesterification are exothermic, favoring lower temperatures (273.15–373.15 K) to improve equilibrium conversion .

- Equilibrium Constants : For transesterification, equilibrium constant decreases with rising temperature, necessitating excess methanol (molar ratio 3:1–4:1) to drive the reaction .

Experimental validation via fixed-bed reactors confirms these predictions, highlighting trade-offs between reaction rate and separation costs at extreme temperatures .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR identify functional groups (e.g., hydroxyl, bromophenyl) and confirm stereochemistry .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., 87.18°–88.01° for triclinic systems) and packing motifs. Key metrics include (e.g., 0.076) and (e.g., 0.302) to assess data quality .

- Elemental Analysis : Combustion analysis verifies molecular formula (e.g., CHBrO) and purity (>95%) .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Challenges include:

- Twinned Data : High-resolution data (e.g., 0.84 Å) mitigate twinning artifacts. SHELXL refines anisotropic displacement parameters for heavy atoms like bromine .

- Disorder in Cyclopentyl Groups : Multi-positional modeling and restraints on bond distances/angles improve convergence in SHELX .

- Hydrogen Bonding : SHELXPRO interfaces with hydrogen-bonding databases to validate O–H···O interactions, critical for stability .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water mixtures facilitate oxidative addition .

- Steric Effects : The cyclopentyl group may hinder catalyst access, requiring elevated temperatures (80–100°C) or microwave assistance .

- Byproduct Analysis : GC-MS monitors debromination byproducts (e.g., cyclopentyl phenylmethanol) to optimize ligand ratios .

Basic: What purification techniques are recommended for this compound?

- Recrystallization : Methanol or ethanol solvents yield high-purity crystals (mp 377–379 K) .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) elutes impurities while retaining the target compound .

- Distillation : For intermediates like cyclopentyl acetate, fractional distillation at 138°C (9 mmHg) removes low-boiling byproducts .

Advanced: How can biocatalytic methods improve the sustainability of this compound synthesis?

- Enzyme Selection : Lipases (e.g., Candida antarctica) catalyze transesterification in non-polar solvents (e.g., CPME), reducing energy use .

- Solvent Engineering : Cyclopentyl methyl ether (CPME) offers low toxicity and high biodegradability, aligning with green chemistry principles .

- Waste Reduction : Immobilized enzymes enable reuse, cutting catalyst costs by >50% per cycle .

Advanced: What computational tools predict the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.